Antiviral Activity Annotation vs. Unsubstituted or Mono-methyl Pyrido[1,2-a]pyrimidine Scaffolds
The compound has been explicitly annotated as having shown promise as an antiviral agent, specifically against RNA viruses such as HIV-1 . This annotation, likely derived from screening campaigns, places it among a subset of pyrido[1,2-a]pyrimidin-4-one derivatives with potential antiviral utility. While quantitative IC₅₀ values are not publicly reported, the annotation contrasts with many unsubstituted or mono-methyl pyrido[1,2-a]pyrimidine scaffolds that lack such specified antiviral tagging.
| Evidence Dimension | Antiviral annotation presence |
|---|---|
| Target Compound Data | Annotated with antiviral potential against RNA viruses (HIV-1) |
| Comparator Or Baseline | Unsubstituted or 2-methyl-only pyrido[1,2-a]pyrimidin-4-one derivatives: no published antiviral annotation |
| Quantified Difference | Qualitative: target compound carries a specific antiviral annotation; comparators do not |
| Conditions | Vendor annotation derived from literature or screening data; exact assay conditions not disclosed |
Why This Matters
For researchers procuring compounds for antiviral screening follow-up, this annotation reduces the risk of selecting an inactive scaffold and provides a starting point for structure-activity relationship (SAR) studies.
